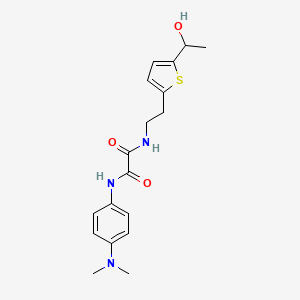

N1-(4-(dimethylamino)phenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[4-(dimethylamino)phenyl]-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-12(22)16-9-8-15(25-16)10-11-19-17(23)18(24)20-13-4-6-14(7-5-13)21(2)3/h4-9,12,22H,10-11H2,1-3H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRVUWTUAJOVLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-(dimethylamino)phenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide, identified by its CAS number 2034544-98-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C18H23N3O3S, with a molecular weight of 361.5 g/mol. The structure features a dimethylamino group and a thiophene moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2034544-98-2 |

| Molecular Formula | C18H23N3O3S |

| Molecular Weight | 361.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research on related oxalamide derivatives demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells. These studies suggest that structural modifications in oxalamides can enhance their anticancer efficacy through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related compounds have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiophene ring is particularly noted for enhancing antimicrobial activity due to its ability to disrupt microbial cell membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation.

- DNA Interaction : Studies indicate that oxalamides can intercalate into DNA, preventing replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Compounds that induce oxidative stress can lead to cancer cell death.

Study 1: Cytotoxicity Assessment

A study conducted on oxalamide derivatives, including compounds structurally similar to this compound, evaluated their cytotoxic effects on human cancer cell lines. The results indicated an IC50 value in the micromolar range, suggesting significant anticancer potential.

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of related oxalamide compounds was tested against various pathogens. The results demonstrated effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related oxalamides and analogous derivatives, focusing on substituent effects, synthesis, and safety profiles.

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity: The target compound’s thiophene-hydroxyethyl chain distinguishes it from pyridyl (e.g., FAO/WHO compounds) or methoxyphenyl analogs . This substitution may enhance π-π stacking or hydrogen-bonding capacity. Dimethylamino groups are rare in the referenced oxalamides, which typically feature methoxy, halogen, or nitro substituents . This group could improve solubility in polar solvents.

Synthesis Challenges: Oxalamides with complex substituents (e.g., Compound 16 in ) often exhibit lower yields (23–52%) due to steric hindrance or side reactions . The target compound’s synthesis may face similar challenges. Thiophene-containing analogs (e.g., ’s thiazolidinones) require multistep protocols, suggesting the target compound’s synthesis would involve coupling a pre-functionalized thiophene intermediate .

Safety and Metabolism: Structurally related oxalamides (e.g., FAO/WHO compounds) exhibit high NOEL values (100 mg/kg bw/day) and safety margins (>500 million), attributed to rapid hydrolysis into non-toxic metabolites . The target compound’s hydroxyethyl group may similarly facilitate detoxification. In contrast, nitro-furyl thiazolidinones () show higher cytotoxicity but lower safety margins, highlighting substituent-dependent toxicity .

Potential Applications: The dimethylamino group suggests possible use in pH-sensitive drug delivery systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(4-(dimethylamino)phenyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via an oxalamide-forming reaction between 4-(dimethylamino)phenethylamine and a thiophene-derived isocyanate. Key steps include:

- Amine-isocyanate coupling : Reactants are combined in dichloromethane under reflux (24–48 hours) .

- Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are used to confirm the compound’s structure and purity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration and stereochemistry (e.g., thiophene protons at δ 6.8–7.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 414.2) .

- HPLC : Purity analysis using C18 columns (acetonitrile/water mobile phase) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- Solubility : Highly soluble in DMSO (>10 mM), moderately in ethanol (<5 mM). Aqueous solubility is pH-dependent, with improved solubility in acidic buffers (pH 4–6) .

- Stability : Degrades <5% over 24 hours at pH 7.4 (37°C) but hydrolyzes rapidly under alkaline conditions (pH >9) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability, particularly to address yield discrepancies between lab and industrial settings?

- Methodological Answer :

- Continuous flow reactors : Improve heat/mass transfer, enabling higher yields (e.g., 65% vs. 45% in batch) .

- Catalyst screening : Triethylamine or DMAP enhances coupling efficiency .

- Data contradiction resolution : Compare reaction kinetics (e.g., Arrhenius plots) to identify temperature-sensitive steps .

Q. What computational strategies are employed to predict biological targets and mechanisms of action?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to enzymes (e.g., cytochrome P450 isoforms) .

- MD simulations : Assess ligand-receptor stability over 100-ns trajectories (e.g., GROMACS software) .

- QSAR models : Correlate substituent modifications (e.g., thiophene vs. furan) with activity trends .

Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of functional groups on bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or dimethylamino groups .

- Biological assays : Test inhibition of stearoyl-CoA desaturase (SCD1) or kinase targets using fluorescence-based assays .

- Data analysis : Use IC50 clustering and PCA to identify critical structural motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.